1-(1-phenylpyrazol-4-yl)sulfonyl-3,4-dihydro-2H-quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-phenylpyrazol-4-yl)sulfonyl-3,4-dihydro-2H-quinoline is a compound that belongs to the class of quinolinyl-pyrazoles.
Preparation Methods
The synthesis of 1-(1-phenylpyrazol-4-yl)sulfonyl-3,4-dihydro-2H-quinoline typically involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent such as 1-pentanol. This is followed by N-alkylation using sodium carbonate . The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
1-(1-phenylpyrazol-4-yl)sulfonyl-3,4-dihydro-2H-quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
1-(1-phenylpyrazol-4-yl)sulfonyl-3,4-dihydro-2H-quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 1-(1-phenylpyrazol-4-yl)sulfonyl-3,4-dihydro-2H-quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its action can vary depending on the specific biological context and target .
Comparison with Similar Compounds
1-(1-phenylpyrazol-4-yl)sulfonyl-3,4-dihydro-2H-quinoline can be compared with other quinolinyl-pyrazoles, such as:
1-(3-(4-aminophenyl)-5-substituted-4,5-dihydro-1H-pyrazol-1-yl)ethanones: These compounds also exhibit significant pharmacological activities but may differ in their specific targets and efficacy.
3-methyl-5-(o-tolylamino)-1H-pyrazole-4-carboxylic acid derivatives: These compounds are known for their antimicrobial properties and can be used in different therapeutic applications.
The uniqueness of this compound lies in its specific structural features and the resulting pharmacological profile, which may offer advantages in certain applications over similar compounds .
Properties
IUPAC Name |
1-(1-phenylpyrazol-4-yl)sulfonyl-3,4-dihydro-2H-quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-24(23,21-12-6-8-15-7-4-5-11-18(15)21)17-13-19-20(14-17)16-9-2-1-3-10-16/h1-5,7,9-11,13-14H,6,8,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVYVSUERDIXOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CN(N=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.